4-Epianhydrochlortetracycline hydrochloride is a derivative of tetracycline, classified as an antibiotic. It serves as a secondary standard in laboratory settings, particularly for monitoring the stability and toxicity of tetracycline compounds. The compound is known for its significant toxicity, being approximately 250 times more toxic than its parent compounds, tetracycline and doxycycline, depending on the biological system evaluated .
The compound is synthesized from tetracycline through a process involving epimerization and dehydration. This results in a degradation product that retains some of the pharmacological properties of tetracycline while exhibiting distinct characteristics that make it useful in various scientific applications .
The synthesis of 4-Epianhydrochlortetracycline hydrochloride typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure the desired product is obtained with high purity. The process often utilizes various catalysts and reagents that facilitate the necessary transformations while minimizing side reactions .
The molecular formula of 4-Epianhydrochlortetracycline hydrochloride is . The compound features a complex polycyclic structure typical of tetracyclines.
The compound appears as an orange powder with a minimum purity of 80% when analyzed .
4-Epianhydrochlortetracycline hydrochloride can undergo various chemical reactions typical for tetracyclines:
These reactions are crucial for understanding the stability and reactivity of 4-Epianhydrochlortetracycline hydrochloride in biological systems and during pharmaceutical formulation .
The mechanism of action for 4-Epianhydrochlortetracycline hydrochloride involves inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.
This binding disrupts the translation process in bacteria, leading to growth inhibition or cell death. The compound's increased toxicity compared to its parent compounds suggests enhanced binding affinity or altered interaction dynamics with ribosomal components .
Relevant analyses indicate that the compound's physical properties are consistent with other members of the tetracycline family but exhibit unique characteristics due to structural modifications .
4-Epianhydrochlortetracycline hydrochloride has several applications in scientific research:
4-Epianhydrotetracycline hydrochloride (chemical formula: C₂₂H₂₂N₂O₇·HCl, molecular weight: 462.88 g/mol) is a tetracycline derivative classified as an anhydrotetracycline with a specific epimerization at the C4 position [4] [6]. It shares the core naphthacene carboxamide structure characteristic of tetracycline antibiotics but features distinct modifications:
These structural alterations, visualized via SMILES strings and InChI keys in pharmacopeial standards [2] [8], abolish antimicrobial activity while increasing toxicity 250-fold compared to parent compounds like tetracycline or doxycycline [6].
Table 1: Structural and Functional Comparison of Tetracycline and Key Degradants
Compound | C4 Configuration | C6 Modification | B-Ring Status | Relative Toxicity |
---|---|---|---|---|
Tetracycline | S (natural) | -OH | Non-aromatic | 1x (baseline) |
4-Epitetracycline | R (epi) | -OH | Non-aromatic | Similar to tetracycline |
Anhydrotetracycline | S (natural) | -H (dehydrated) | Aromatic | ~100x |
4-Epianhydrotetracycline | R (epi) | -H (dehydrated) | Aromatic | ~250x |
The identification of 4-epianhydrotetracycline emerged from mid-20th-century studies on tetracycline instability. Key milestones include:
Its recognition as a high-risk impurity prompted pharmacopeias like the European Pharmacopoeia (EP) and U.S. Pharmacopeia (USP) to establish reference standards for monitoring [8] [9].
4-Epianhydrotetracycline hydrochloride serves as a critical marker for assessing tetracycline drug stability and safety. Its roles include:
Table 2: Pharmacopeial Reference Standards for 4-Epianhydrotetracycline Hydrochloride
Source | Catalog Number | Type | Traceability | Packaging |
---|---|---|---|---|
European Pharmacopoeia | E0400000 | Primary Standard | EP Monograph | Variable* |
USP | 1236506 | Primary Standard | USP 1236506 | 50 mg vial |
Sigma-Aldrich | PHR1691 | Secondary Standard | USP/EP/BP | 500 mg |
**Quantity as per EDQM catalogue [5] [8] [9]*
The compound’s detection in pharmaceuticals signals suboptimal manufacturing or storage (e.g., exposure to heat, moisture, or acidic pH), guiding corrective actions to mitigate toxicity risks [6] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: